molecular formula C11H11BrN2 B8171944 4-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine

4-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8171944
M. Wt: 251.12 g/mol
InChI Key: DIHQPJBKBQZCIL-UHFFFAOYSA-N
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Description

4-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom, a cyclopropylmethyl group, and a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: This compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives. The reaction typically requires a palladium catalyst and a base like potassium carbonate in a solvent such as ethanol or water.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Azobisisobutyronitrile (AIBN): Radical initiator.

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Reactants in Suzuki-Miyaura coupling.

Major Products:

    Substituted Pyrrolo[2,3-b]pyridines: Resulting from nucleophilic substitution.

    Biaryl Derivatives: Formed through coupling reactions.

Scientific Research Applications

4-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme modulators.

    Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex heterocyclic structures.

    Material Science: It can be employed in the design of novel organic materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
  • 4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole
  • 4-Bromo-1-(cyclopropylmethyl)-1H-indole

Comparison: 4-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a bromine atom and a cyclopropylmethyl group, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

4-bromo-1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-10-3-5-13-11-9(10)4-6-14(11)7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHQPJBKBQZCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC3=C(C=CN=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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